
6-(Chlorodimethylsilyl)-2-hexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chlorodimethylsilyl)-2-hexanone is an organosilicon compound characterized by the presence of a chlorosilane functional group and a ketone group within its molecular structure. This compound is part of a broader class of organosilicon compounds that have found extensive applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chlorodimethylsilyl)-2-hexanone typically involves the reaction of hexanone with chlorodimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
6-(Chlorodimethylsilyl)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorosilane group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the chlorosilane group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Siloxane derivatives or other substituted organosilicon compounds.
科学的研究の応用
6-(Chlorodimethylsilyl)-2-hexanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of 6-(Chlorodimethylsilyl)-2-hexanone involves its interaction with various molecular targets. The chlorosilane group can form covalent bonds with hydroxyl or amino groups on biomolecules, leading to the formation of stable siloxane linkages. This interaction can modify the physical and chemical properties of the target molecules, enhancing their stability and functionality.
類似化合物との比較
Similar Compounds
6-(Dimethylsilyl)-2-hexanone: Lacks the chlorine atom, resulting in different reactivity and applications.
6-(Chlorodimethylsilyl)-2-pentanone: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
6-(Chlorodimethylsilyl)-2-heptanone: Similar structure but with a longer carbon chain, influencing its solubility and chemical behavior.
Uniqueness
6-(Chlorodimethylsilyl)-2-hexanone is unique due to the presence of both a chlorosilane and a ketone functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
特性
分子式 |
C8H17ClOSi |
|---|---|
分子量 |
192.76 g/mol |
IUPAC名 |
6-[chloro(dimethyl)silyl]hexan-2-one |
InChI |
InChI=1S/C8H17ClOSi/c1-8(10)6-4-5-7-11(2,3)9/h4-7H2,1-3H3 |
InChIキー |
YSILYXDSFACQPR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCC[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)
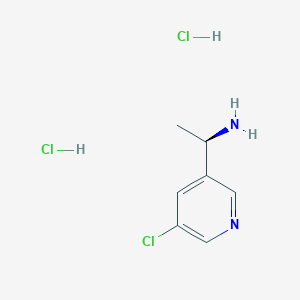
![7-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672223.png)
![7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13672238.png)
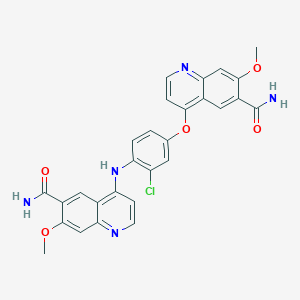

![2-Chlorobenzo[g]quinazoline](/img/structure/B13672260.png)
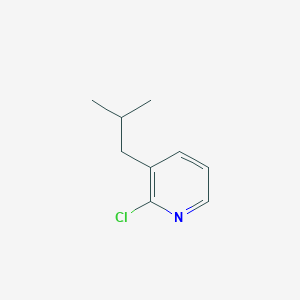
![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)
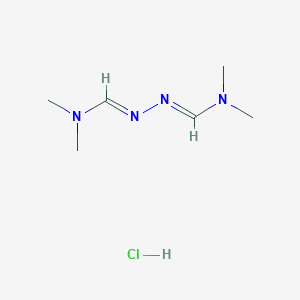
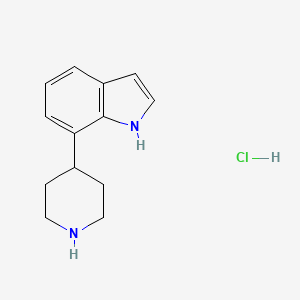
![8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672302.png)


